Nipecotic acid Nipecotic acid GABA reuptake inhibitorAlso available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Nipecotic acid is a piperidinemonocarboxylic acid that is piperidine in which one of the hydrogens at position 3 is substituted by a carboxylic acid group. It is a piperidinemonocarboxylic acid and a beta-amino acid.
Brand Name: Vulcanchem
CAS No.: 60252-41-7
VCID: VC0004003
InChI: InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)
SMILES: C1CC(CNC1)C(=O)O
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

Nipecotic acid

CAS No.: 60252-41-7

Cat. No.: VC0004003

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Nipecotic acid - 60252-41-7

CAS No. 60252-41-7
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name piperidine-3-carboxylic acid
Standard InChI InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)
Standard InChI Key XJLSEXAGTJCILF-UHFFFAOYSA-N
SMILES C1CC(CNC1)C(=O)O
Canonical SMILES C1CC(CNC1)C(=O)O

Chemical Profile and Structural Characteristics

Nipecotic acid is characterized by a piperidine ring substituted with a carboxylic acid group at the third position. Its IUPAC name, piperidine-3-carboxylic acid, reflects this structural arrangement . The compound exists as a zwitterion at physiological pH due to the ionization of its amino and carboxylic acid groups, contributing to its hydrophilic nature .

Physicochemical Properties

Key physical parameters include:

PropertyValueSource
Melting Point246–253°C (dec.)
Density1.1 ± 0.1 g/cm³
Boiling Point265.8 ± 33.0°C at 760 mmHg
SolubilityWater-soluble
LogP (Partition Coefficient)-0.04

The zwitterionic nature limits blood-brain barrier (BBB) penetration, a challenge addressed through prodrug strategies . X-ray crystallography reveals a chair conformation of the piperidine ring, with the carboxylic acid group equatorial to minimize steric strain .

Synthesis and Derivatives

Industrial synthesis typically involves:

  • Hydrogenation of nicotinic acid derivatives

  • Cyclization of δ-amino valeric acid precursors

Recent advances focus on creating lipophilic derivatives through:

  • Esterification (e.g., ethyl nipecotate)

  • Amide conjugation with antioxidant moieties (ferulic acid, sinapin)

  • Nanoparticle encapsulation

Pharmacological Mechanisms

Nipecotic acid exerts multimodal effects on GABAergic systems:

GABA Reuptake Inhibition

As a competitive inhibitor of GABA transporters (GAT-1/GAT-3), nipecotic acid increases synaptic GABA concentrations by blocking presynaptic reuptake . Comparative studies show:

  • IC₅₀ = 0.6 μM for GAT-1 (vs. 0.8 μM for tiagabine)

  • 10-fold selectivity for neuronal over glial transporters

Direct Receptor Modulation

At higher concentrations (>300 μM), nipecotic acid allosterically modulates GABAA receptors, enhancing chloride ion flux . This dual mechanism explains its biphasic effects on seizure thresholds in animal models .

Therapeutic Applications

Alzheimer's Disease

Ethyl nipecotate hybrids demonstrate:

  • Acetylcholinesterase inhibition (IC₅₀ = 47 μM)

  • Oxidative stress reduction (57% protein glycation inhibition)

  • Anti-inflammatory activity (61% edema reduction)

Epilepsy

Despite poor BBB penetration, prodrugs like tiagabine (FDA-approved) show:

  • 80% seizure reduction in partial-onset epilepsy

  • Synergy with valproate in refractory cases

Oncology

Nipecotic acid-functionalized nanoparticles (NDI-nip FONPs) exhibit:

  • Selective uptake in GABAAR-rich cancers (SH-SY5Y, A549)

  • 88% cytotoxicity with curcumin payloads vs. 37% in normal cells

  • Real-time imaging via aggregation-induced emission at 579 nm

Recent Advances and Future Directions

Enhanced BBB Penetration

Novel strategies include:

  • L-serine prodrug conjugates (5-fold increased brain uptake)

  • Chimeric peptides with transferrin receptor binding domains

Multi-Target Ligands

Hybrid molecules combining:

  • GABA reuptake inhibition

  • NMDA receptor antagonism

  • Antioxidant capacity

Diagnostic-Therapeutic Systems

NDI-nip FONPs exemplify theranostic platforms enabling:

  • Intraoperative tumor margin delineation

  • pH-responsive drug release

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